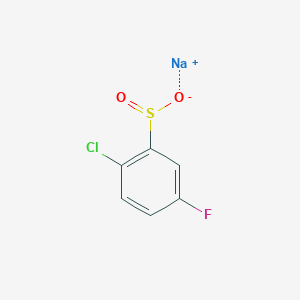

Sodium 2-chloro-5-fluorobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17704532

Molecular Formula: C6H3ClFNaO2S

Molecular Weight: 216.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3ClFNaO2S |

|---|---|

| Molecular Weight | 216.59 g/mol |

| IUPAC Name | sodium;2-chloro-5-fluorobenzenesulfinate |

| Standard InChI | InChI=1S/C6H4ClFO2S.Na/c7-5-2-1-4(8)3-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | HRCVIDJUFLZWRU-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=C(C=C1F)S(=O)[O-])Cl.[Na+] |

Introduction

Chemical Identity and Structural Properties

Sodium 2-chloro-5-fluorobenzene-1-sulfinate belongs to the class of sulfinic acid salts, with a molecular weight of 216.59 g/mol. Its structural uniqueness arises from the electron-withdrawing effects of the chlorine and fluorine substituents, which influence reactivity and regioselectivity in synthetic applications. The compound’s canonical SMILES representation is C1=CC(=C(C=C1F)S(=O)[O-])Cl.[Na+], reflecting its aromatic core and ionic sulfinate group.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClFNaO₂S |

| IUPAC Name | Sodium 2-chloro-5-fluorobenzenesulfinate |

| CAS Number | 114287215 |

| Standard InChI | InChI=1S/C6H4ClFO2S.Na/c7-5-2-1-4(8)3-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

| PubChem CID | 114287215 |

The sulfinate group’s resonance stabilization and the meta-directing effects of the halogen substituents make this compound a robust reagent for nucleophilic and radical reactions.

Synthesis and Industrial Production

The synthesis of sodium 2-chloro-5-fluorobenzene-1-sulfinate typically involves sulfonation of a pre-functionalized aromatic precursor, followed by neutralization with sodium hydroxide . A patented method for analogous sulfonic acids involves controlled sulfonation using oleum (fuming sulfuric acid), achieving yields exceeding 75% by optimizing sulfuric acid concentration (40–60% w/w) and reaction temperature . Post-sulfonation, the intermediate sulfonic acid is isolated via precipitation and subsequently neutralized to yield the sodium salt .

Recent improvements focus on reducing reaction times and enhancing purity. For example, direct isolation of the sulfinic acid derivative avoids intermediate purification steps, streamlining production for industrial-scale applications.

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound is pivotal in synthesizing sulfonamides and sulfones, which are foundational to antibiotics, diuretics, and antiviral agents. Its reactivity enables efficient coupling with amines under mild conditions, forming carbon-sulfur bonds critical to bioactive molecules.

Agrochemical Development

In agrochemistry, sodium 2-chloro-5-fluorobenzene-1-sulfinate facilitates the preparation of herbicidal and fungicidal agents. The fluorine substituent enhances compound stability and bioavailability, a key requirement for field applications.

Materials Science

The sulfinate group acts as a ligand in metal-organic frameworks (MOFs), contributing to materials with tailored porosity and catalytic activity.

Mechanistic Insights and Reaction Pathways

Nucleophilic Substitution

The sulfinate group undergoes nucleophilic displacement with primary and secondary amines, yielding aryl sulfonamides. For example:

Reaction efficiency depends on solvent polarity, with dimethylformamide (DMF) and acetonitrile providing optimal yields.

Radical-Mediated Reactions

Under photoredox catalysis, the sulfinate group generates sulfonyl radicals, enabling C–H sulfonylation of heteroarenes. This method achieves site-selective functionalization without directing groups, a breakthrough in late-stage diversification.

Comparative Analysis with Analogous Sulfinates

Table 2: Substituent Effects on Reactivity

The chlorine and fluorine substituents in sodium 2-chloro-5-fluorobenzene-1-sulfinate synergistically enhance its electrophilic character, enabling reactions under milder conditions compared to hydroxy- or ester-bearing analogues .

Recent Research Advancements

Photoredox Catalysis

Innovative protocols utilize visible-light irradiation to generate sulfonyl radicals from sodium sulfinates, enabling C–H functionalization of pharmaceuticals like ibuprofen and naproxen. This approach reduces reliance on stoichiometric oxidants and minimizes byproduct formation.

Site-Selective Sulfonylation

Palladium-catalyzed coupling reactions achieve regioselective sulfonylation of indoles and pyrroles, leveraging the halogen substituents’ directing effects. Such methods are transformative for constructing complex heterocycles.

Green Chemistry Initiatives

Water-mediated sulfonylation reactions using this compound have been developed, aligning with sustainable chemistry principles. These protocols achieve yields >80% while eliminating organic solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume